molecular formula C9H13ClN2O2 B15129915 P-Amino-d-phenylalanine, HCl

P-Amino-d-phenylalanine, HCl

Cat. No.: B15129915
M. Wt: 216.66 g/mol
InChI Key: ISCZSPZLBJLJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a white powder with the empirical formula C9H12N2O2·HCl and a molecular weight of 216.66 g/mol . This compound is soluble in water and hydrochloric acid, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for preparing enantiopure D-phenylalanine involves the asymmetric resolution of racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis . This process involves immobilizing the enzyme on a modified mesoporous silica support, which enhances its activity and stability. The resolution efficiency in a recirculating packed-bed reactor is higher than in a stirred-tank reactor, with an optical purity exceeding 99%.

Another method involves the one-step synthesis of biotinylated 4-amino-D-phenylalanine using fluorenylmethyloxycarbonyl (Fmoc) as the protecting group at the α-amino position . This method uses coupling reagents like 1-[bis(dimethylamino)methylene]-1H-benzotriazolium 3-oxide hexafluorophosphate and BOP to achieve efficient biotinylation.

Chemical Reactions Analysis

Types of Reactions

P-Amino-d-phenylalanine, HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acids depending on the reagents used.

Scientific Research Applications

P-Amino-d-phenylalanine, HCl has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

P-Amino-d-phenylalanine, HCl is unique due to its chiral nature and specific applications in producing optically pure compounds. Its ability to act as a precursor for neurotransmitter synthesis and its use in various scientific research fields highlight its versatility and importance.

Properties

IUPAC Name

2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCZSPZLBJLJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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